Lamivudine Triphosphate
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Overview
Description
Lamivudine Triphosphate is the active metabolite of Lamivudine, a synthetic nucleoside analogue. Lamivudine is primarily used as an antiretroviral medication to treat HIV and chronic hepatitis B infections. The triphosphate form of Lamivudine is crucial for its antiviral activity, as it inhibits viral DNA synthesis by incorporating itself into the viral DNA chain, leading to chain termination .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lamivudine is synthesized through a multi-step process that involves the formation of its nucleoside analogue. The synthesis typically starts with the preparation of the oxathiolane ring, followed by the attachment of the cytosine base. The final step involves the phosphorylation of Lamivudine to form Lamivudine Triphosphate. This phosphorylation is carried out intracellularly by cellular kinases .
Industrial Production Methods
Industrial production of Lamivudine involves large-scale chemical synthesis followed by purification processes. The synthesis is optimized for high yield and purity, and the final product is subjected to rigorous quality control measures to ensure its efficacy and safety .
Chemical Reactions Analysis
Types of Reactions
Lamivudine Triphosphate undergoes several types of chemical reactions, including:
Phosphorylation: The conversion of Lamivudine to its triphosphate form.
Incorporation into DNA: This compound is incorporated into viral DNA by reverse transcriptase, leading to DNA chain termination
Common Reagents and Conditions
The phosphorylation of Lamivudine to form this compound is facilitated by cellular kinases in the presence of ATP. The incorporation into viral DNA occurs under physiological conditions within infected cells .
Major Products Formed
The major product formed from the incorporation of this compound into viral DNA is a terminated DNA chain, which prevents further viral replication .
Scientific Research Applications
Lamivudine Triphosphate has several scientific research applications, including:
Antiviral Research: It is extensively studied for its efficacy in inhibiting HIV and hepatitis B virus replication
Cancer Research: Recent studies suggest that Lamivudine may sensitize cancer cells to chemotherapy and prevent the reactivation of hepatitis B virus during cancer treatment.
Neurodegenerative Diseases: Research indicates that Lamivudine may have protective effects against neurodegenerative disorders such as Alzheimer’s disease by inhibiting retrotransposon activity.
Mechanism of Action
Lamivudine Triphosphate exerts its antiviral effects by inhibiting the reverse transcriptase enzyme of HIV and the polymerase enzyme of hepatitis B virus. The triphosphate form is incorporated into the viral DNA, leading to chain termination and preventing further viral replication. This mechanism involves the competitive inhibition of natural nucleotides and the incorporation of the analogue into the growing DNA chain .
Comparison with Similar Compounds
Similar Compounds
Zidovudine (AZT): Another nucleoside reverse transcriptase inhibitor used to treat HIV.
Tenofovir: A nucleotide analogue used to treat HIV and hepatitis B.
Emtricitabine: A nucleoside reverse transcriptase inhibitor similar to Lamivudine
Uniqueness
Lamivudine Triphosphate is unique in its high efficacy and low toxicity profile compared to other nucleoside analogues. It is well-tolerated and can be used in combination with other antiretroviral agents to enhance therapeutic outcomes .
Properties
CAS No. |
143188-53-8 |
---|---|
Molecular Formula |
C8H14N3O12P3S |
Molecular Weight |
469.20 g/mol |
IUPAC Name |
[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C8H14N3O12P3S/c9-5-1-2-11(8(12)10-5)6-4-27-7(21-6)3-20-25(16,17)23-26(18,19)22-24(13,14)15/h1-2,6-7H,3-4H2,(H,16,17)(H,18,19)(H2,9,10,12)(H2,13,14,15)/t6-,7+/m0/s1 |
InChI Key |
YLEQMGZZMCJKCN-NKWVEPMBSA-N |
Isomeric SMILES |
C1[C@H](O[C@H](S1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |
Canonical SMILES |
C1C(OC(S1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |
Origin of Product |
United States |
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